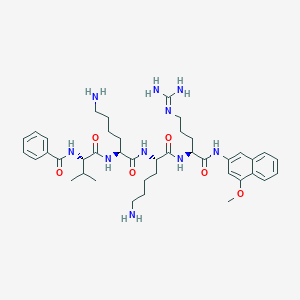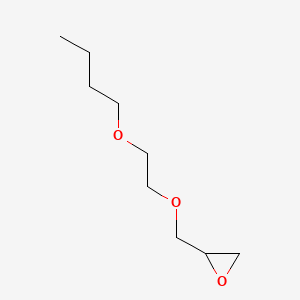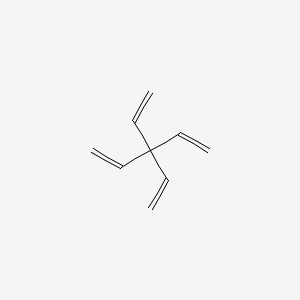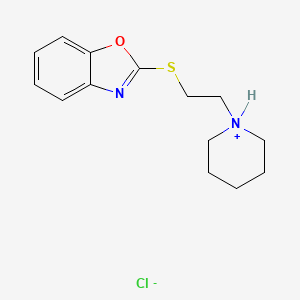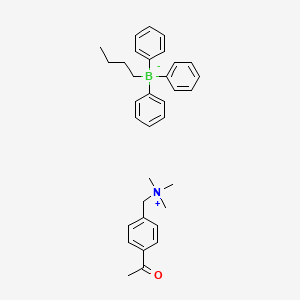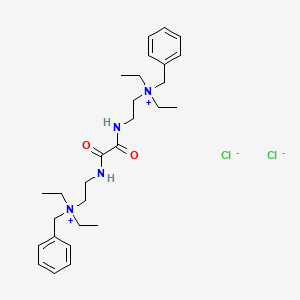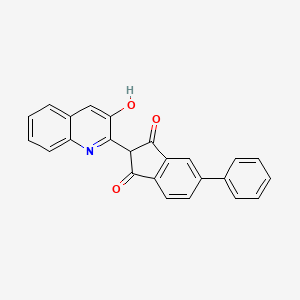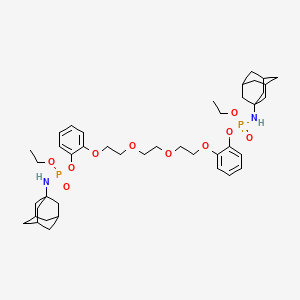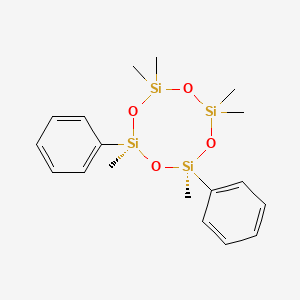
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- is a chemical compound belonging to the family of organosilicon compounds It is characterized by a cyclic structure consisting of silicon and oxygen atoms, with phenyl and methyl groups attached to the silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- typically involves the reaction of appropriate silanes with phenyl and methyl substituents. One common method involves the use of hydrosilylation reactions, where silanes are reacted with alkenes in the presence of a catalyst to form the desired cyclotetrasiloxane compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrosilylation processes, utilizing efficient catalysts and optimized reaction conditions to achieve high yields. The process may also include purification steps such as distillation and recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: Substitution reactions can replace the phenyl or methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and materials.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its biocompatibility and potential therapeutic applications.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives
Wirkmechanismus
The mechanism of action of Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes and proteins, influencing various biochemical processes. Its unique structure allows it to form stable complexes with other molecules, enhancing its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,4,4,6,6-Hexamethyl-8,8-diphenylcyclotetrasiloxane
- 2,4,6,8-Tetramethylcyclotetrasiloxane
- 1,3,5,7-Tetramethylcyclotetrasiloxane
Uniqueness
Cyclotetrasiloxane, 2,4-diphenyl-2,4,6,6,8,8-hexamethyl-, (Z)- stands out due to its specific arrangement of phenyl and methyl groups, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized applications where other similar compounds may not perform as effectively .
Eigenschaften
CAS-Nummer |
33204-75-0 |
|---|---|
Molekularformel |
C18H28O4Si4 |
Molekulargewicht |
420.8 g/mol |
IUPAC-Name |
(6R,8S)-2,2,4,4,6,8-hexamethyl-6,8-diphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |
InChI |
InChI=1S/C18H28O4Si4/c1-23(2)19-24(3,4)21-26(6,18-15-11-8-12-16-18)22-25(5,20-23)17-13-9-7-10-14-17/h7-16H,1-6H3/t25-,26+ |
InChI-Schlüssel |
SQMDVANNTDBLCG-WMPKNSHKSA-N |
Isomerische SMILES |
C[Si@]1(O[Si@](O[Si](O[Si](O1)(C)C)(C)C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


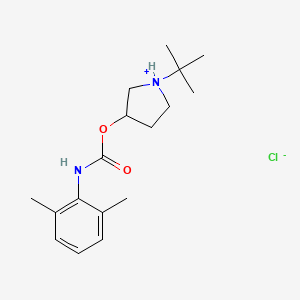
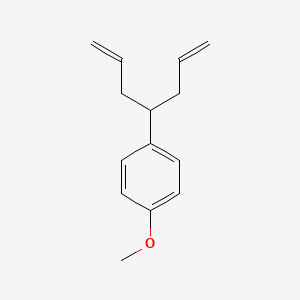

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoic acid](/img/structure/B13736252.png)
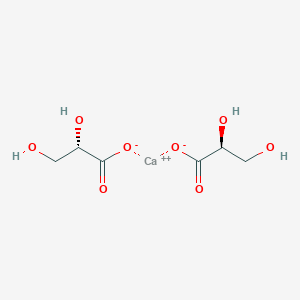
![2-[3-Hydroxy-2,2-bis(hydroxymethyl)propoxy]carbonylbenzoic acid](/img/structure/B13736264.png)
